Product packaging for 2'-Deoxy-NAD+(Cat. No.:CAS No. 151411-04-0)

2'-Deoxy-NAD+

Cat. No.: B168894
CAS No.: 151411-04-0
M. Wt: 664.4 g/mol
InChI Key: BAWFJGJZGIEFAR-NNYOXOHSSA-O
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Description

Significance of Nicotinamide-Adenine-Dinucleotide in Cellular Homeostasis

Cellular homeostasis, the maintenance of a stable internal environment, is critically dependent on the functions of NAD. Its significance stems from its multifaceted roles in metabolism, DNA repair, and cellular signaling pathways.

A primary role of NAD is as a coenzyme in redox reactions, where it acts as an electron carrier. wikipedia.orgcreative-proteomics.com In its oxidized form, NAD+, it accepts electrons from other molecules, becoming reduced to NADH. wikipedia.org This process is fundamental to cellular respiration, including glycolysis, the citric acid cycle, and oxidative phosphorylation, which are the primary pathways for generating adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. creative-proteomics.comdroracle.ainih.gov The balance between NAD+ and NADH, known as the NAD+/NADH ratio, is a crucial indicator of the cell's redox state and metabolic health. wikipedia.orgnih.gov In healthy mammalian tissues, this ratio is typically high, favoring oxidative reactions. wikipedia.org

Beyond its role in energy metabolism, NAD+ is a critical substrate for several families of enzymes that regulate key cellular processes. nih.govnih.gov These include:

Sirtuins: These are NAD+-dependent protein deacetylases that play a crucial role in regulating gene expression, DNA repair, and cellular stress responses. droracle.aielysiumhealth.com By removing acetyl groups from proteins, sirtuins modulate a wide range of cellular functions and are implicated in aging and longevity. wikipedia.orgelysiumhealth.com

Poly (ADP-ribose) polymerases (PARPs): These enzymes use NAD+ to synthesize poly (ADP-ribose), a polymer that is essential for DNA repair and the maintenance of genomic stability. droracle.ainih.gov When DNA damage occurs, PARP activity increases dramatically, consuming NAD+ to facilitate the repair process. nih.gov

CD38 and CD157: These are NAD+ glycohydrolases that are involved in calcium signaling and immune responses. nih.govtandfonline.com They consume NAD+ to produce cyclic ADP-ribose and other signaling molecules. wikipedia.orgtandfonline.com

The continuous consumption of NAD+ by these enzymes necessitates its constant replenishment through various biosynthetic pathways to maintain cellular homeostasis. encyclopedia.pub A decline in NAD+ levels, which is observed during aging and in certain disease states, can impair these vital cellular functions, contributing to metabolic dysfunction, genomic instability, and age-related pathologies. nih.govaginganddisease.org

Evolution of Nicotinamide-Adenine-Dinucleotide Research Perspectives

The understanding of NAD has evolved significantly since its discovery. Initially identified for its role in fermentation, its functions are now recognized as being central to nearly all aspects of cellular life.

The journey of NAD research began in 1906 when Arthur Harden and William John Young discovered a "coferment" in yeast extract that accelerated alcoholic fermentation. lifespan.iowikipedia.orgaboutnad.com This substance was later identified as NAD+. For their work on fermentation, Harden and Hans von Euler-Chelpin were awarded the Nobel Prize in Chemistry in 1929. lifespan.ioelysiumhealth.com Euler-Chelpin was instrumental in determining the chemical structure of NAD+. elysiumhealth.com

In the 1930s, Otto Warburg further elucidated the role of NAD+ as a coenzyme in biochemical reactions, specifically its function in hydride transfer. lifespan.io The link between NAD+ and health was established in 1937 when Conrad Elvehjem discovered that nicotinic acid, a precursor to NAD+, could cure pellagra, a disease caused by niacin (vitamin B3) deficiency. nih.govoup.com

The mid-20th century saw further key discoveries. In the 1940s, Arthur Kornberg discovered the first enzyme in the NAD+ biosynthetic pathway. wikipedia.orgaboutnad.com In 1958, Jack Preiss and Philip Handler detailed the pathway for the synthesis of NAD+ from nicotinic acid, now known as the Preiss-Handler pathway. wikipedia.orgelysiumhealth.com

A paradigm shift in NAD+ research occurred with the discovery of its non-redox roles. In the 1960s, it was found that NAD+ is a substrate for ADP-ribosylation reactions. wikipedia.org The discovery of NAD+-dependent sirtuins in 2000 by Shin-ichiro Imai and colleagues opened up a new era of research into the role of NAD+ in aging and longevity. wikipedia.org Subsequent research has continued to uncover the intricate ways in which NAD+ metabolism is intertwined with cellular signaling and the regulation of health and disease. ahajournals.org The "NAD World" hypothesis, proposed by Imai in 2009, suggests that sirtuins and the primary NAD+ synthesizing enzyme, nicotinamide (B372718) phosphoribosyltransferase (NAMPT), are key regulators of aging and longevity in mammals. wikipedia.org

Table 1: Key Milestones in Nicotinamide-Adenine-Dinucleotide (NAD) Research

Year Discovery Researchers Significance
1906 Discovery of "coferment" (NAD+) in yeast extract. lifespan.iowikipedia.orgaboutnad.com Arthur Harden & William John Young Foundation of NAD research, linking it to metabolic processes.
1929 Nobel Prize for work on fermentation, including NAD+ structure. lifespan.ioelysiumhealth.com Arthur Harden & Hans von Euler-Chelpin Elucidation of the chemical nature of NAD+.
1937 Nicotinic acid (NAD+ precursor) cures pellagra. nih.govoup.com Conrad Elvehjem Established the link between NAD+ and human health.
1940s Discovery of the first NAD+ biosynthetic enzyme. wikipedia.orgaboutnad.com Arthur Kornberg Began the mapping of NAD+ synthesis pathways.
1958 Elucidation of the Preiss-Handler pathway. wikipedia.orgelysiumhealth.com Jack Preiss & Philip Handler Detailed a key pathway for NAD+ synthesis.
1960s Discovery of NAD+ as a substrate in ADP-ribosylation reactions. wikipedia.org Various Researchers Revealed the non-redox roles of NAD+.
2000 Discovery of NAD+-dependent sirtuins. wikipedia.org Shin-ichiro Imai & Colleagues Opened new avenues of research into NAD+ signaling, aging, and longevity.
2009 "NAD World" hypothesis proposed. wikipedia.org Shin-ichiro Imai Positioned NAD+ metabolism as a central regulator of aging.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28N7O14P2+ B168894 2'-Deoxy-NAD+ CAS No. 151411-04-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/p+1/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWFJGJZGIEFAR-NNYOXOHSSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N7O14P2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Highly hygroscopic white solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name Nicotinamide adenine dinucleotide
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CAS No.

53-84-9
Record name Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt
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Nicotinamide Adenine Dinucleotide Metabolism: Biosynthesis Pathways

De Novo Biosynthesis of Nicotinamide-Adenine-Dinucleotide

The de novo synthesis pathway allows for the creation of NAD+ from the essential amino acid tryptophan. mdpi.comfrontiersin.org This multi-step process is also known as the kynurenine (B1673888) pathway and is the sole route for producing NAD+ from scratch in eukaryotes. frontiersin.orgnih.gov While the de novo pathway is active, particularly in the liver and kidneys, most tissues primarily rely on salvage pathways for NAD+ replenishment. wikipedia.orgnih.gov

Tryptophan-Dependent Kynurenine Pathway Mechanisms

The kynurenine pathway is a complex cascade of enzymatic reactions that converts tryptophan into various bioactive metabolites, culminating in the production of NAD+. nih.govresearchgate.net This pathway accounts for the degradation of approximately 95% of dietary tryptophan not used for protein synthesis. nih.govcpn.or.kr The process begins with the initial conversion of tryptophan and proceeds through several intermediates, with the pathway branching to produce different molecules. nih.govrug.nl One major branch leads to the synthesis of quinolinic acid, the direct precursor for de novo NAD+ synthesis. nih.govcpn.or.kr

The de novo synthesis of NAD+ from tryptophan involves a series of sequential enzymatic reactions. The pathway initiates with the conversion of tryptophan to N-formylkynurenine. nih.govresearchgate.net This intermediate is then rapidly transformed into kynurenine. nih.govrug.nl Kynurenine stands at a critical juncture, where it can be metabolized down two main branches. cpn.or.krrug.nl

For NAD+ synthesis, kynurenine is hydroxylated to form 3-hydroxykynurenine (3HK) by the enzyme kynurenine 3-monooxygenase (KMO). nih.govnih.gov Subsequently, kynureninase (KYNU) hydrolyzes 3HK to produce 3-hydroxyanthranilic acid (3HAA). nih.govnih.gov The enzyme 3-hydroxyanthranilic acid 3,4-dioxygenase (3HAAO) then converts 3HAA into the unstable intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS). nih.govnih.gov

ACMS represents another significant branch point. It can be enzymatically converted by α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) toward complete oxidation. nih.gov Alternatively, ACMS can spontaneously cyclize to form quinolinic acid (QA), the key precursor for NAD+. nih.govnih.gov Quinolinic acid is then converted by quinolinate phosphoribosyltransferase (QPRT) into nicotinic acid mononucleotide (NaMN). nih.gov Finally, nicotinamide (B372718) mononucleotide adenylyltransferases (NMNATs) convert NaMN to nicotinic acid adenine (B156593) dinucleotide (NaAD), which is then amidated by NAD+ synthetase (NADS) to form the final product, NAD+. nih.govnih.gov

Table 1: Key Intermediates and Enzymes in the De Novo NAD+ Synthesis Pathway

IntermediateEnzymeProduct
TryptophanIndoleamine 2,3-dioxygenase (IDO) / Tryptophan 2,3-dioxygenase (TDO)N-formylkynurenine
N-formylkynurenineFormamidase (FAM)Kynurenine
KynurenineKynurenine 3-monooxygenase (KMO)3-hydroxykynurenine (3HK)
3-hydroxykynurenine (3HK)Kynureninase (KYNU)3-hydroxyanthranilic acid (3HAA)
3-hydroxyanthranilic acid (3HAA)3-hydroxyanthranilic acid 3,4-dioxygenase (3HAAO)α-amino-β-carboxymuconate-ε-semialdehyde (ACMS)
α-amino-β-carboxymuconate-ε-semialdehyde (ACMS)Spontaneous CyclizationQuinolinic Acid (QA)
Quinolinic Acid (QA)Quinolinate phosphoribosyltransferase (QPRT)Nicotinic acid mononucleotide (NaMN)
Nicotinic acid mononucleotide (NaMN)Nicotinamide mononucleotide adenylyltransferases (NMNATs)Nicotinic acid adenine dinucleotide (NaAD)
Nicotinic acid adenine dinucleotide (NaAD)NAD+ Synthetase (NADS)Nicotinamide-Adenine-Dinucleotide (NAD+)

The flow of metabolites through the de novo pathway is tightly controlled by several rate-limiting enzymes. The very first step, the conversion of tryptophan, is catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). nih.govnih.gov TDO is primarily found in the liver, while IDO is more widely distributed in extrahepatic tissues and cells of the immune system. nih.govcpn.or.kr These enzymes are considered the first rate-limiting step of the kynurenine pathway. nih.gov

Regulation of the de novo NAD+ synthesis pathway occurs at multiple levels, ensuring that production matches cellular needs. The activity of the initial enzyme TDO is subject to complex regulation, including hormonal induction by glucocorticoids, activation by its substrate tryptophan, activation by its cofactor heme, and feedback inhibition by the reduced form of NAD+, NADH. nih.gov Similarly, IDO expression is strongly induced by inflammatory stimuli, particularly the cytokine interferon-gamma, linking immune activation directly to tryptophan metabolism.

Feedback inhibition is a recurring theme in the pathway's regulation. The synthesis of quinolinic acid has been shown to be controlled by the concentration of NAD+ precursors, suggesting that the end-product of the pathway can regulate its own production. nih.govasm.org Furthermore, it has been reported that Hst1, a sirtuin deacetylase, represses de novo NAD+ synthesis in yeast, indicating a transcriptional level of control linked to the cell's energy and signaling state. nih.gov The endoplasmic reticulum (ER) stress response has also been identified as a mechanism that can impair de novo NAD+ biosynthesis by repressing the transcription of QPRT. jci.org

Nicotinamide-Adenine-Dinucleotide Salvage Pathways

While de novo synthesis creates NAD+ from tryptophan, salvage pathways recycle pre-existing NAD+ precursors, such as nicotinamide (NAM), nicotinic acid (NA), and nicotinamide riboside (NR), back into NAD+. wikipedia.orgfrontiersin.org These pathways are crucial for maintaining the cellular NAD+ pool, with some estimates suggesting they are responsible for producing up to 85% of the total cellular NAD+. frontiersin.orgnih.gov The reliance on these recycling routes is highlighted by the fact that a dietary deficiency in vitamin B3 (niacin), a source of these precursors, leads to the disease pellagra. wikipedia.org The salvage reactions are essential in humans, compensating for the constant consumption of NAD+ in non-redox reactions. wikipedia.org

Nicotinamide Salvage Pathway Mechanics

The primary salvage pathway in mammals utilizes nicotinamide (NAM), which is generated as a byproduct of NAD+-consuming enzymes like sirtuins and PARPs. nih.gov This pathway begins with the conversion of nicotinamide to nicotinamide mononucleotide (NMN). frontiersin.org This crucial first step is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme of the nicotinamide salvage pathway. frontiersin.orgwikipedia.orgnih.gov

Once NMN is formed, it is then adenylated in a reaction that transfers an adenylate moiety from ATP to NMN, resulting in the synthesis of NAD+. nih.gov This final step is catalyzed by a family of enzymes known as nicotinamide mononucleotide adenylyltransferases (NMNATs). frontiersin.orgnih.gov This two-step process efficiently recycles nicotinamide, ensuring a continuous supply of NAD+ for essential cellular functions. frontiersin.orgnih.gov The NAMPT-mediated salvage pathway is considered the predominant route for NAD+ biosynthesis in mammalian cells. nih.gov

Nicotinamide Phosphoribosyltransferase (NAMPT) Activity

The initial and rate-limiting step of the primary salvage pathway is catalyzed by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT). nih.govacs.orgfrontiersin.org NAMPT facilitates the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). nih.govelisakits.co.uk The activity of NAMPT is a critical regulatory point in maintaining cellular NAD+ pools and, consequently, influences the activity of NAD+-dependent enzymes like sirtuins and Poly (ADP-ribose) polymerases (PARPs). nih.govfrontiersin.org The expression of NAMPT itself can be influenced by various factors, including the cellular energy state and circadian rhythms. pnas.org

Nicotinamide Mononucleotide (NMN) as an Intermediate

Nicotinamide mononucleotide (NMN) is a key bioactive nucleotide that serves as the direct precursor to NAD+ in the primary salvage pathway. nih.govfrontiersin.orgplos.org It is formed from the enzymatic reaction catalyzed by NAMPT. nih.govmdpi.com NMN's central position as an NAD+ intermediate has made it a subject of extensive research. nih.govresearchgate.net Once synthesized, NMN is readily converted into NAD+. mdpi.com

Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) Isoforms (NMNAT1, NMNAT2, NMNAT3) and Functions

The final step in the primary salvage pathway, the conversion of NMN to NAD+, is carried out by a family of enzymes known as Nicotinamide Mononucleotide Adenylyltransferases (NMNATs). nih.govnih.gov These enzymes catalyze the transfer of an adenylate moiety from ATP to NMN, forming NAD+ and pyrophosphate. researchgate.net In mammals, there are three distinct NMNAT isoforms, each with a specific subcellular localization and function, highlighting the compartmentalization of NAD+ synthesis. nih.govnih.govresearchgate.net This distinct localization suggests that these isoforms are not functionally redundant and are essential for supplying NAD+ to specific cellular compartments. nih.govresearchgate.net

IsoformSubcellular LocalizationPrimary Function
NMNAT1 NucleusNuclear NAD+ synthesis, supporting enzymes involved in DNA repair and gene regulation like PARPs and sirtuins. nih.govresearchgate.net
NMNAT2 Golgi Complex and CytoplasmCytoplasmic and Golgi NAD+ synthesis, also exhibits chaperone activity. nih.govresearchgate.net
NMNAT3 MitochondriaMitochondrial NAD+ synthesis, crucial for the activity of mitochondrial sirtuins and enzymes of the electron transport chain. nih.govresearchgate.net

This table summarizes the distinct localizations and primary roles of the three human NMNAT isoforms.

Nicotinamide Riboside Salvage Pathway

An alternative salvage pathway for NAD+ synthesis utilizes nicotinamide riboside (NR), a form of vitamin B3. cancer.govnih.gov This pathway provides another route to generate the key intermediate, NMN.

Nicotinamide Riboside Kinase (NRK) Catalysis

The first step in the NR salvage pathway is the phosphorylation of NR, catalyzed by Nicotinamide Riboside Kinases (NRKs). cancer.govnih.gov There are two known isoforms in humans, NRK1 and NRK2. nih.gov These enzymes utilize ATP to phosphorylate NR, a critical activation step. nih.govaginganddisease.org While both isoforms have a high affinity for NR, they exhibit different substrate specificities and kinetic properties. nih.gov For instance, NRK1 can utilize both ATP and GTP as a phosphate (B84403) donor, whereas NRK2 is restricted to ATP. nih.gov

EnzymeSubstrateK_M (mM)Reference
Human NRK1 Nicotinamide Riboside (with ATP)0.088 nih.gov
Human NRK2 Nicotinamide Riboside (with ATP)0.19 nih.gov
Klm-NRK (from Kluyveromyces marxianus) Nicotinamide Riboside (with ATP)0.045 d-nb.info

This table presents the Michaelis-Menten constant (K_M) for NRK enzymes from different sources, indicating their affinity for the substrate nicotinamide riboside.

Conversion to Nicotinamide Mononucleotide

The product of the NRK-catalyzed reaction is nicotinamide mononucleotide (NMN). nih.govplos.org This directly feeds into the final step of the primary salvage pathway, where NMN is then converted to NAD+ by the NMNAT enzymes. nih.govnih.gov It's noteworthy that for extracellular NMN to be utilized for NAD+ synthesis, it often needs to be dephosphorylated to NR to enter the cell, where it is then re-phosphorylated back to NMN by NRKs. nih.govbiorxiv.orgbiospace.com

Nicotinic Acid Salvage Pathway (Preiss-Handler Pathway)

Discovered by Jack Preiss and Philip Handler in 1958, the Preiss-Handler pathway is a salvage route that utilizes nicotinic acid (NA), another form of vitamin B3, as its starting precursor. wikipedia.org This pathway is conserved across many organisms. biologists.com

The initial step involves the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinate (B505614) phosphoribosyltransferase (Npt). researchgate.net NaMN is then adenylated by an NMNAT enzyme to form nicotinic acid adenine dinucleotide (NaAD). wikipedia.orgresearchgate.net The final step is the amidation of the nicotinic acid moiety of NaAD to a nicotinamide moiety, a reaction catalyzed by NAD+ synthetase (NADS), which ultimately yields NAD+. researchgate.nettandfonline.com

Nicotinate Phosphoribosyltransferase (NAPRT) Role

The first committed step in the Preiss-Handler pathway is catalyzed by the enzyme Nicotinate Phosphoribosyltransferase (NAPRT). nih.govmdpi.com NAPRT facilitates the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NAMN) and pyrophosphate (PPi). qualialife.comnih.gov This reaction is a key regulatory point in the pathway.

The expression and activity of NAPRT can vary between different tissues and cell types. nih.gov For instance, in mammals, nicotinic acid is a more efficient precursor for NAD+ synthesis than nicotinamide in tissues such as the liver, intestine, heart, and kidney, highlighting the importance of NAPRT in these organs. nih.gov Research has also indicated that NAPRT expression can be a significant factor in certain cancer therapies that target NAD+ metabolism. mdpi.com Some cancer cells exhibit low or absent NAPRT expression, which can be exploited for therapeutic strategies. mdpi.com

Beyond its metabolic function, emerging evidence suggests that an extracellular form of NAPRT (eNAPRT) may have roles in inflammation and cell signaling, acting as a damage-associated molecular pattern (DAMP). nih.gov

Nicotinic Acid Mononucleotide (NAMN) and Nicotinic Acid Adenine Dinucleotide (NAAD) Conversion

Following its synthesis by NAPRT, nicotinic acid mononucleotide (NAMN) undergoes a conversion to nicotinic acid adenine dinucleotide (NAAD). This transformation is carried out by a group of enzymes known as nicotinamide/nicotinic acid mononucleotide adenylyltransferases (NMNATs). qualialife.comnih.gov These enzymes catalyze the reversible transfer of an adenylate group from ATP to NAMN, yielding NAAD and pyrophosphate. nih.gov

There are three main isoforms of NMNAT in humans (NMNAT1, NMNAT2, and NMNAT3), each with distinct subcellular localizations, which underscores the importance of compartmentalized NAD+ synthesis. qualialife.com The conversion of NAMN to NAAD is a crucial step as it precedes the final amidation reaction that produces NAD+. wikipedia.org The de novo synthesis pathway of NAD+, which starts from the amino acid tryptophan, also converges at the point of NAMN formation, making the subsequent conversion to NAAD a shared step between these two biosynthetic routes. wikipedia.orgnih.gov

The final step in the Preiss-Handler pathway is the amidation of the nicotinic acid moiety of NAAD to a nicotinamide group, a reaction catalyzed by NAD+ synthetase (NADS), which utilizes glutamine as an amino group donor and requires ATP. qualialife.comaginganddisease.org This irreversible reaction completes the synthesis of NAD+.

Q & A

Q. What is the biochemical role of NAD in redox reactions, and how is its oxidation-reduction state experimentally quantified?

NAD serves as a coenzyme in redox reactions, accepting electrons (as NAD⁺) or donating them (as NADH) in metabolic pathways like glycolysis and oxidative phosphorylation. Methodologically, its redox state is quantified using enzymatic cycling assays or bioluminescent detection systems (e.g., NAD(P)/NAD(P)H-Glo™ assays), which amplify signals for low-abundance NAD pools . Spectrophotometric methods at 340 nm (for NADH) or coupled enzyme systems (e.g., lactate dehydrogenase) are also employed, but these require careful normalization to avoid interference from background absorbance .

Q. How do researchers select appropriate analytical methods for NAD quantification in biological samples?

The choice depends on sample type and sensitivity requirements:

  • HPLC or LC-MS/MS for high specificity in complex matrices like plasma or cerebrospinal fluid .
  • Enzymatic cycling assays for high-throughput screening in cell lysates, leveraging NAD-dependent dehydrogenases (e.g., alcohol dehydrogenase) to generate detectable products .
  • Bioluminescent assays (e.g., NAD(P)/NAD(P)H-Glo™) for real-time monitoring in live cells, minimizing interference from autofluorescence .
    Sample preparation must include rapid quenching (e.g., acid extraction) to prevent enzymatic degradation of labile NAD pools .

Q. What are the key considerations for maintaining NAD stability during experimental workflows?

NAD is sensitive to temperature, pH, and enzymatic degradation. Best practices include:

  • Storing NAD solutions at -20°C in neutral buffers (pH 7–8) to prevent hydrolysis .
  • Using protease inhibitors and rapid freezing for tissue samples to inhibit NAD-consuming enzymes like PARPs .
  • Validating recovery rates via spiked internal standards (e.g., stable isotope-labeled NAD) in LC-MS workflows .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NAD concentrations across studies?

Discrepancies often arise from methodological variability:

  • Sample handling : Delays in quenching or improper storage reduce NAD levels. Immediate flash-freezing in liquid nitrogen is critical .
  • Normalization : NAD levels should be normalized to protein content (e.g., Bradford assay) or cell count, not just volume .
  • Assay calibration : Standard curves must account for matrix effects; e.g., plasma proteins can interfere with absorbance-based methods .

Q. What experimental designs are effective for studying NAD-dependent enzyme kinetics?

  • Coupled assays : Pair the target enzyme with a secondary NADH-dependent dehydrogenase (e.g., diaphorase) and a chromogenic substrate (e.g., resazurin) to amplify signals .
  • Pre-steady-state kinetics : Use stopped-flow systems to measure rapid NAD binding/conformational changes in enzymes like sirtuins .
  • Isotope tracing : ¹⁴C- or ³H-labeled NAD can track substrate utilization in mitochondrial vs. cytosolic pathways .

Q. How can synthetic NAD analogs address limitations in studying endogenous NAD pools?

Chemoenzymatic synthesis enables the creation of stable NAD analogs (e.g., carbocyclic NAD) resistant to enzymatic degradation. These analogs are used to:

  • Probe substrate specificity of NAD-dependent enzymes (e.g., PARP1 vs. PARP2) .
  • Develop fluorescent or photoaffinity-labeled NAD for real-time tracking in live cells .
    Recent advances include phosphodiester-type analogs with modified redox potentials to study electron transport chain dynamics .

Q. What strategies are used to model NAD pharmacokinetics in preclinical studies?

  • Compartmental modeling : Track NAD turnover using isotopic tracers (e.g., ¹³C-niacin) and mass spectrometry to quantify tissue-specific synthesis rates .
  • Genetic knockdown : CRISPR/Cas9-mediated deletion of NAD salvage pathway enzymes (e.g., NAMPT) to isolate metabolic dependencies .
  • Dose-response profiling : Administer NAD precursors (e.g., NMN) at varying concentrations and measure tissue NAD⁺/NADH ratios via LC-MS .

Q. How do researchers address ethical and reproducibility challenges in NAD-related studies?

  • Conflict of interest disclosure : Mandate transparency in industry-sponsored studies, particularly those involving NAD-boosting supplements .
  • Open-data practices : Share raw LC-MS/MS datasets and assay protocols to enable cross-validation .
  • Standardized reporting : Adopt MIAME (Minimum Information About a Metabolomics Experiment) guidelines for NAD metabolomics .

Emerging Research Frontiers

Q. What novel techniques are advancing spatial resolution in NAD imaging?

  • Genetically encoded biosensors : e.g., SoNar (NAD⁺/NADH sensor) for live-cell imaging with subcellular resolution .
  • MALDI-TOF imaging : Map NAD distribution in tissue sections, though sensitivity remains a challenge .

Q. How is systems biology being applied to NAD metabolism in aging research?

  • Multi-omics integration : Combine transcriptomics (e.g., NAMPT expression) with metabolomics (NAD⁺/NADH ratios) to identify network-level dysregulation in aging models .
  • Machine learning : Predict NAD flux in silico using enzyme kinetic parameters and tissue-specific metabolic models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.